ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate
Overview
Description
Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a 2,4-dichlorophenoxy group attached to a methylpropanoate ester. This compound is primarily used in agricultural settings as a herbicide to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate typically involves the esterification of 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to remove the solvent and any unreacted ethanol, yielding the desired ester product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, yielding 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid and ethanol.
Oxidation: Various carboxylic acids and oxidized derivatives.
Substitution: Substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies involving esterification and hydrolysis reactions.
Biology: The compound is studied for its effects on plant physiology and its role as a herbicide.
Medicine: Research is conducted to explore its potential effects on human health and its mechanism of action as a herbicide.
Industry: It is used in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The herbicidal action of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, it disrupts normal growth processes, leading to uncontrolled growth and eventually plant death. The compound targets specific pathways involved in cell division and elongation, causing physiological responses such as abnormal growth, senescence, and plant death .
Comparison with Similar Compounds
Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate can be compared with other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different ester groups.
2,4-Dichlorophenoxyethanol: Another derivative with similar herbicidal properties.
2,4-Dichlorophenoxyacetamide: A compound with similar biological activity but different functional groups.
These compounds share the 2,4-dichlorophenoxy moiety, which is responsible for their herbicidal activity. the differences in their ester or amide groups result in variations in their chemical properties and biological activities .
Biological Activity
Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate is a synthetic compound primarily recognized for its herbicidal properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
Chemical Structure : this compound is an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is well-known for its herbicidal effects. The presence of the dichlorophenoxy group is critical for its biological activity.
The herbicidal action of this compound is primarily attributed to its ability to mimic natural plant hormones known as auxins . When absorbed by plants, it disrupts normal growth processes, leading to:
- Uncontrolled Growth : The compound interferes with cell division and elongation.
- Physiological Responses : Abnormal growth patterns and eventual plant death occur due to the disruption of hormonal balance in plants.
Herbicidal Effects
This compound exhibits significant herbicidal activity against a variety of weeds. Its efficacy can be summarized as follows:
Weed Type | Efficacy (%) | Application Rate (g/ha) |
---|---|---|
Broadleaf Weeds | 80-90 | 1.0-3.0 |
Grassy Weeds | 60-75 | 1.5-4.0 |
This table indicates that the compound is particularly effective against broadleaf weeds at lower application rates compared to grassy weeds.
Toxicological Profile
Research has indicated potential toxic effects on non-target organisms, including mammals. Studies have shown that repeated exposure can lead to:
- Hematological Changes : Decreased hematocrit and platelet counts in animal models.
- Renal Effects : Histological alterations in kidney tissues observed in rats .
Case Studies
-
Case Study on Plant Growth Inhibition :
A study conducted on Zea mays (corn) demonstrated that treatment with this compound resulted in significant stunting of growth and abnormal leaf morphology. The compound's application led to a marked increase in auxin-like activity, confirming its role as a plant growth regulator. -
Degradation Pathways :
Research on microbial degradation showed that certain bacterial strains can metabolize this compound into less harmful compounds. For instance, Ralstonia eutropha JMP134 was found to effectively degrade this compound through specific enzymatic pathways, suggesting potential bioremediation applications .
Research Findings
Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity:
- Structure-Activity Relationship (SAR) : Modifications at the phenoxy ring significantly affect herbicidal potency. For example, substituting chlorine with fluorine reduced herbicidal activity by five-fold, indicating the importance of electron-withdrawing groups in maintaining efficacy .
- Molecular Docking Studies : These studies revealed that derivatives interact effectively with target enzymes like COX-2, suggesting potential anti-inflammatory properties beyond their herbicidal uses .
Properties
IUPAC Name |
ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3/c1-4-16-11(15)12(2,3)17-10-6-5-8(13)7-9(10)14/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZLFUWJWDEEPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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